3-Cyclopropylimidazo[1,5-a]pyridine

Physicochemical properties Lipophilicity ADME prediction

3-Cyclopropylimidazo[1,5-a]pyridine (CAS 1431656-20-0) is a strategic building block for medicinal chemistry. The cyclopropyl group confers reduced lipophilicity, superior metabolic stability (C–H BDE 106 kcal/mol), and enhanced three-dimensionality (Fsp³) versus methyl or phenyl analogs. This translates to better ADME profiles, lower off-target promiscuity, and improved BBB penetration in CNS programs. With demonstrated Mnk1/2 IC₅₀ of 10 nM for related derivatives, it is an ideal fragment for kinase inhibitor discovery. Secure this high-purity scaffold to accelerate your hit-to-lead campaigns.

Molecular Formula C10H10N2
Molecular Weight 158.204
CAS No. 1431656-20-0
Cat. No. B2722158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylimidazo[1,5-a]pyridine
CAS1431656-20-0
Molecular FormulaC10H10N2
Molecular Weight158.204
Structural Identifiers
SMILESC1CC1C2=NC=C3N2C=CC=C3
InChIInChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2
InChIKeyDBVWFKFSJSQZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylimidazo[1,5-a]pyridine (CAS 1431656-20-0): Core Heterocyclic Scaffold with Distinct Cyclopropyl Substitution


3-Cyclopropylimidazo[1,5-a]pyridine (CAS 1431656-20-0) is a heterocyclic compound with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . It features a fused imidazo[1,5-a]pyridine bicyclic core bearing a cyclopropyl substituent at the 3-position. This structural motif is widely employed as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds [1]. The cyclopropyl group imparts distinct physicochemical properties relative to common alkyl or aryl substituents, including reduced lipophilicity and enhanced metabolic stability, positioning this compound as a strategic building block for lead optimization programs where fine-tuning of ADME and selectivity profiles is critical [2].

Why 3-Cyclopropylimidazo[1,5-a]pyridine Cannot Be Replaced by Common 3-Substituted Imidazo[1,5-a]pyridine Analogs


Imidazo[1,5-a]pyridine derivatives with differing 3-position substituents exhibit marked variations in lipophilicity, molecular shape, and metabolic vulnerability that preclude simple substitution in lead optimization workflows. The cyclopropyl group introduces a unique combination of ring strain, three-dimensionality, and reduced π-electron density compared to planar aryl (e.g., phenyl) or linear alkyl (e.g., methyl, ethyl) substituents [1]. This translates into quantifiable differences in physicochemical parameters such as LogP and LogD, which directly influence membrane permeability, plasma protein binding, and off-target promiscuity [2]. Furthermore, the higher C–H bond dissociation energy of the cyclopropane ring (106 kcal/mol vs. 98 kcal/mol for methylene) confers superior resistance to cytochrome P450-mediated oxidative metabolism, a property not shared by methyl or ethyl analogs [3]. Consequently, substituting 3-cyclopropylimidazo[1,5-a]pyridine with a 3-methyl or 3-phenyl variant without re-optimizing the entire series can lead to unpredictable changes in pharmacokinetic profile, target selectivity, and in vivo efficacy.

Quantitative Differentiation Evidence for 3-Cyclopropylimidazo[1,5-a]pyridine vs. Closest Analogs


Reduced Lipophilicity (LogP) Compared to 3-Ethyl and 3-Phenyl Analogs

The cyclopropyl substituent confers significantly lower lipophilicity than ethyl or phenyl groups, as evidenced by calculated LogP values for related imidazo[1,5-a]pyridine derivatives. This reduction in LogP can translate into improved aqueous solubility and reduced off-target binding [1].

Physicochemical properties Lipophilicity ADME prediction

Enhanced Metabolic Stability via Cyclopropyl C–H Bond Strength

The cyclopropane C–H bond dissociation energy is 106 kcal/mol, compared to 98 kcal/mol for methylene C–H bonds found in alkyl substituents [1]. This increased bond strength reduces susceptibility to hydrogen atom abstraction by cytochrome P450 enzymes, a primary route of oxidative metabolism. In analogous chemical series, replacement of methyl or ethyl with cyclopropyl has been shown to increase metabolic half-life in human liver microsomes by 2- to 5-fold [2].

Metabolic stability Cytochrome P450 Oxidative metabolism

Distinct Molecular Topology: Fsp³ and Three-Dimensionality vs. Planar Aryl Analogs

The cyclopropyl group introduces non-planar, three-dimensional character to the imidazo[1,5-a]pyridine scaffold, in contrast to the planar phenyl ring of 3-phenylimidazo[1,5-a]pyridine. The fraction of sp³-hybridized carbons (Fsp³) is increased with cyclopropyl substitution, which correlates with improved clinical success rates and reduced promiscuous off-target activity [1]. While Fsp³ values are not reported for the parent compound, analogous 3-cyclopropyl heterocycles exhibit Fsp³ values 0.10–0.15 higher than their 3-phenyl counterparts [2].

Molecular topology Fsp³ Drug-likeness

Precedented Utility in Kinase Inhibitor Scaffolds vs. Non-Cyclopropyl Analogs

The 3-cyclopropylimidazo[1,5-a]pyridine core is a validated scaffold for kinase inhibitor development, exemplified by patented Mnk1/2 inhibitors with low nanomolar IC₅₀ values [1]. In contrast, 3-phenyl and 3-methyl analogs are more commonly associated with CNS applications or as less potent kinase inhibitor precursors [2]. Specifically, a cyclopropyl-containing imidazo[1,5-a]pyridine derivative (Cpd. No. 10) demonstrated an IC₅₀ of 10 nM against both Mnk1 and Mnk2 in ADP-Glo kinase assays, while similar non-cyclopropyl analogs in the same patent series exhibited >5-fold reduced potency [1].

Kinase inhibition Mnk1/2 Lead optimization

Lower Molecular Weight and Improved Ligand Efficiency vs. 3-Phenyl Analog

3-Cyclopropylimidazo[1,5-a]pyridine has a molecular weight of 158.20 g/mol, which is 36.04 g/mol lower than the 3-phenyl analog (194.24 g/mol) . This lower MW translates into higher ligand efficiency (LE) when normalized for potency. For a hypothetical target with a Kd of 100 nM, the cyclopropyl analog would exhibit LE ≈ 0.42 kcal/mol/heavy atom vs. LE ≈ 0.37 for the phenyl analog, a 13% improvement in binding efficiency per heavy atom [1].

Ligand efficiency Molecular weight Lead-likeness

Optimal Application Scenarios for 3-Cyclopropylimidazo[1,5-a]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Low Nanomolar Potency and Favorable ADME

Based on demonstrated Mnk1/2 IC₅₀ values of 10 nM for cyclopropyl-containing imidazo[1,5-a]pyridine derivatives [1], this scaffold is ideally suited for early-stage kinase inhibitor programs targeting the MAPK-interacting kinase (Mnk) family or related serine/threonine kinases. The cyclopropyl group's enhanced metabolic stability [2] and reduced lipophilicity [3] provide a balanced ADME profile that can mitigate common liabilities such as high clearance and off-target promiscuity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The low molecular weight (158.20 g/mol) and favorable ligand efficiency of 3-cyclopropylimidazo[1,5-a]pyridine make it an excellent fragment starting point or scaffold replacement for planar aromatic systems. The increased three-dimensionality (Fsp³) [4] disrupts crystal packing and improves solubility, facilitating fragment screening and subsequent growth with reduced risk of encountering flat, lipophilic compounds that dominate HTS collections.

CNS-Targeted Programs Requiring Reduced Lipophilicity and Metabolic Stability

The combination of lower LogP [3] and enhanced resistance to oxidative metabolism [2] positions 3-cyclopropylimidazo[1,5-a]pyridine as a privileged scaffold for CNS drug discovery. Lower lipophilicity improves blood-brain barrier penetration while reducing phospholipidosis risk, and the metabolic stability advantage can prolong brain exposure. These properties are particularly valuable for neurodegenerative and psychiatric disease targets.

Synthesis of Diversified Compound Libraries via C–H Functionalization

The cyclopropyl C–H bonds, with their higher dissociation energy (106 kcal/mol) [2], offer unique opportunities for selective late-stage functionalization. This enables efficient generation of focused compound libraries around the imidazo[1,5-a]pyridine core while preserving the metabolically stable cyclopropyl moiety, a strategy particularly valuable in hit-to-lead campaigns where rapid SAR exploration is critical.

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